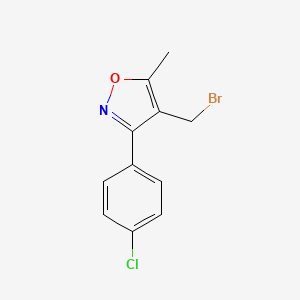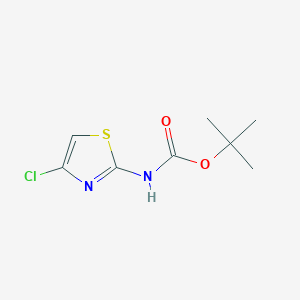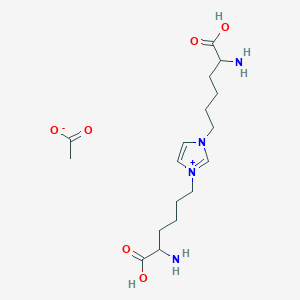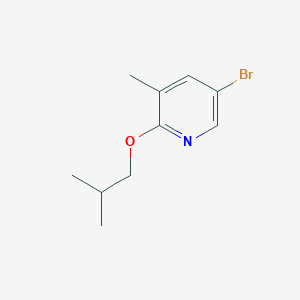![molecular formula C11H17N B1378109 1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile CAS No. 1394041-30-5](/img/structure/B1378109.png)
1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile
Descripción general
Descripción
1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile is a chemical compound with the CAS Number: 1394041-30-5 . It has a molecular weight of 163.26 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17N/c1-10(2)8-4-5-11(3,6-8)9(10)7-12/h8-9H,4-6H2,1-3H3 . This indicates that the compound has 11 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis
The compound has a molecular weight of 163.26 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the current resources.Aplicaciones Científicas De Investigación
Sterical Hindrances in Chemical Reactions
A study by Koval’skaya and Kozlov (2003) on fenchone, a compound structurally related to 1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile, showcased how sterical hindrances influence skeleton rearrangements in the Ritter reaction. The research highlighted the formation of a mixture of compounds due to the prevention of geminal addition, demonstrating the complex interplay between molecular structure and chemical reactivity (Koval’skaya & Kozlov, 2003).
Structural Insights Through Synthesis
Goldfuss and Rominger (2000) provided insights into the origin of atropisomerism in specific derivatives of 1,3,3-Trimethylbicyclo[2.2.1]heptane. Their synthesis and structural analysis revealed how sterically hindered fenchyl alcohol units contribute to asymmetry, underlining the significance of stereochemistry in understanding molecular structures (Goldfuss & Rominger, 2000).
Molecular Rearrangements and Stereochemistry
Yuasa, Tsuruta, and Yuasa (2000) explored the synthesis and stereochemistry of methyl-substituted bicyclo[2.2.1]heptane-2-carboxaldehydes, providing valuable data on the stability and stereochemical preferences of these compounds. Their work contributes to a deeper understanding of molecular rearrangements and the factors influencing stereochemical outcomes (Yuasa, Tsuruta, & Yuasa, 2000).
Crystallographic Analysis for Structure Elucidation
Stepanovs, Posevins, and Turks (2015) demonstrated the utility of crystallographic analysis in elucidating the structure of compounds with the 1,3,3-Trimethylbicyclo[2.2.1]heptane skeleton. Their work on exo-N-isobornylacetamides highlighted how crystal structure analysis can reveal intricate details about molecular interactions and arrangements (Stepanovs, Posevins, & Turks, 2015).
Experimental and Computational Spectroscopy
Longhi, Castiglioni, Abbate, Lebon, and Lightner (2013) investigated the spectroscopic properties of terpenoids, a class of compounds related to 1,3,3-Trimethylbicyclo[2.2.1]heptane. Their comprehensive study combined experimental and computational techniques to understand the electronic properties of terpenoids, showcasing the role of spectroscopy in chemical research (Longhi et al., 2013).
Propiedades
IUPAC Name |
1,3,3-trimethylbicyclo[2.2.1]heptane-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-10(2)8-4-5-11(3,6-8)9(10)7-12/h8-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWRGMHXQWAJAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1C#N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1378027.png)
![Benzyl N-[2-(4-fluorophenyl)propan-2-YL]carbamate](/img/structure/B1378028.png)



![6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1378037.png)


![7-Bromo-4-methyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B1378041.png)



